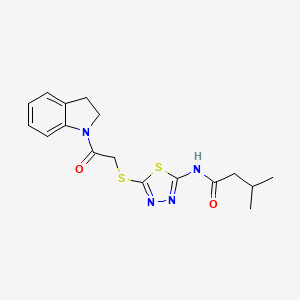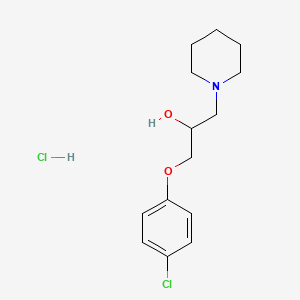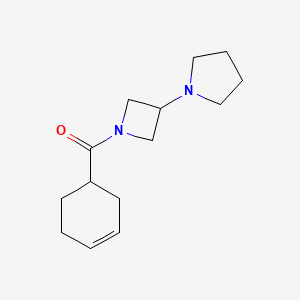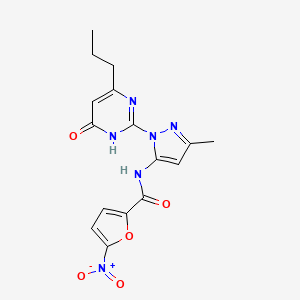
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methoxypropyl group, and a carboxamide group.
Méthodes De Préparation
The synthesis of 3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with 3-methoxypropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically targets the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the methoxypropyl group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may yield amines.
Applications De Recherche Scientifique
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
3-amino-N-(3-methoxypropyl)benzamide: This compound has a similar structure but with a benzamide group instead of a pyrazole ring. The presence of the benzamide group may alter its chemical reactivity and biological activity.
3-amino-N-phenyl-1H-azirine-2-carboxamide: This compound contains an azirine ring instead of a pyrazole ring. The azirine ring may confer different chemical properties and reactivity compared to the pyrazole ring.
3-amino-N-(3-methoxypropyl)propanamide: This compound has a propanamide group instead of a pyrazole ring. The propanamide group may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-amino-N-(3-methoxypropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-7(6-8(10)12-13)9(14)11-4-3-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDIYUKTPLDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2458866.png)

![1-[4-(Dimethylamino)phenyl]piperidin-4-one](/img/structure/B2458868.png)
![7-chloro-1-[(4-ethenylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2458869.png)
![(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2458870.png)
![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2458872.png)



![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2458882.png)


